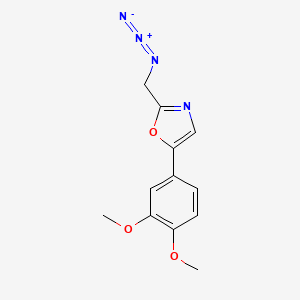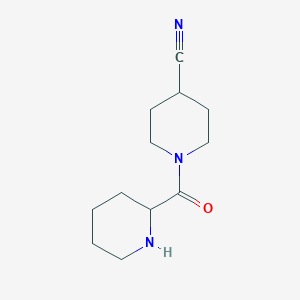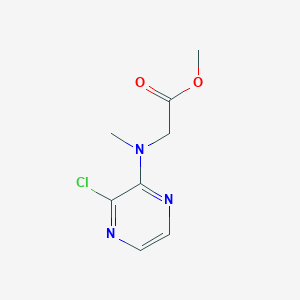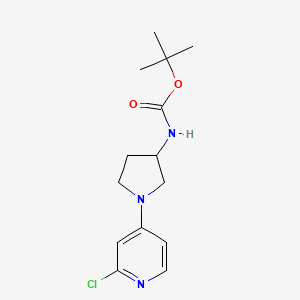
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole
Übersicht
Beschreibung
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole (2-AM-5-DMPO) is a versatile small molecule that has been widely studied for its potential applications in synthetic organic chemistry and biomedical research. It is a promising reagent for the synthesis of various organic compounds, as well as an important tool for studying the biochemistry and physiology of various biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole serves as a versatile building block in synthetic organic chemistry, enabling the construction of complex molecules through various reaction pathways. An efficient three-step protocol for producing 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process demonstrates the compound's role in synthesizing useful moieties for further chemical transformations (Rossa et al., 2018). This process highlights the utility of 2-(azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole in generating compounds with potential applications in various domains, including medicinal chemistry.
Biological Activities
While direct studies on 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole specifically regarding its biological activities are scarce, the broader class of oxazole derivatives has shown a wide range of biological effects. For instance, oxazole compounds are known for their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, due to their ability to bind with various enzymes and receptors in biological systems (Zhang et al., 2018). This suggests that 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole, as part of the oxazole family, may also offer a scaffold for the development of compounds with significant biological activities.
Synthetic Methodology Development
The compound's synthetic flexibility is further evidenced by the development of novel synthetic methodologies. For example, the synthesis of oxazoles from propargylcarboxamides catalyzed by AuCl3 under mild conditions indicates the evolving synthetic approaches that utilize oxazole derivatives as key intermediates or target molecules (Hashmi et al., 2004). These methodologies not only provide access to oxazole derivatives but also enhance the efficiency and selectivity of organic synthesis processes.
Cheminformatics and Material Science
Oxazole derivatives, including 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole, are subjects of cheminformatics studies and material science research. Their electronic structures and physicochemical properties have been studied using computational methods, such as density functional theory (DFT), to understand their reactivity, stability, and potential applications in material science (Zeinali et al., 2020). Such studies are crucial for designing oxazole-based compounds with desired properties for use in electronic devices, sensors, and other applications.
Eigenschaften
IUPAC Name |
2-(azidomethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-17-9-4-3-8(5-10(9)18-2)11-6-14-12(19-11)7-15-16-13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMXIQRWLCXBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)




![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)


